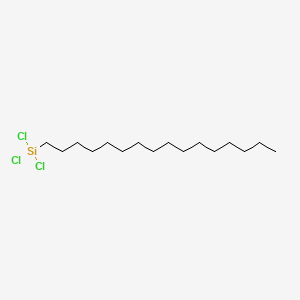

n-Hexadecyltrichlorosilane

Description

Contextualization of Organosilanes in Surface Science and Nanotechnology

Organosilanes are a class of silicon-based compounds that serve as a critical bridge between organic and inorganic materials. researchgate.net Their general formula, R–(CH2)n–Si–X3, where R is an organofunctional group and X is a hydrolyzable group (like chloro-, alkoxy-, or acetoxy-), allows them to act as coupling agents, adhesion promoters, and surface modifiers. researchgate.netsemanticscholar.org In surface science, organosilanes are used to form thin, organized layers on substrates, a process often referred to as silanization. conicet.gov.ar This surface modification is fundamental to nanotechnology, enabling the creation of materials with precisely controlled surface properties. semanticscholar.orgconicet.gov.ar

The mechanism of action involves the hydrolysis of the labile groups in the presence of water, forming silanol (B1196071) (Si-OH) groups. researchgate.netnih.gov These silanols can then condense with hydroxyl groups on a substrate surface (like silicon dioxide, metals, or glass) to form stable, covalent Si-O-Substrate bonds. semanticscholar.orgnih.gov Simultaneously, the silanol groups can condense with each other, forming a cross-linked polysiloxane network (Si-O-Si). researchgate.netnih.gov This process results in the formation of a durable, well-adhered film on the substrate. researchgate.netsemanticscholar.org The organic functional group 'R' remains oriented away from the surface, dictating the final chemical and physical properties of the modified material. semanticscholar.org

The applications of organosilane-based surface modifications are vast and varied. They are used to improve the adhesion of paints and coatings, enhance the performance of composite materials, and create corrosion-resistant layers on metals. semanticscholar.orgsigmaaldrich.com In nanotechnology, they are essential for patterning surfaces at the nanoscale, fabricating sensors, and developing new electronic devices. conicet.gov.arossila.comgelest.com

Significance of Long-Chain Alkyltrichlorosilanes as Precursors for Functional Materials

Among the various types of organosilanes, long-chain alkyltrichlorosilanes, such as n-hexadecyltrichlorosilane, are particularly important as precursors for creating functional materials. researchgate.netdtic.mil The long alkyl chain (in this case, a hexadecyl or C16 chain) is inherently hydrophobic, making these molecules ideal for creating water-repellent surfaces. cymitquimica.com When these molecules self-assemble on a substrate, the long alkyl chains pack tightly together, forming a dense, nonpolar interface. dtic.milscispace.com

The formation of these self-assembled monolayers is a spontaneous process where the trichlorosilyl (B107488) groups react with surface hydroxyls, anchoring the molecules to the substrate. researchgate.netharvard.edu The presence of a small amount of water is crucial for this process, as it facilitates the hydrolysis of the Si-Cl bonds. researchgate.netdtic.milscispace.com The resulting alkylsiloxane monolayers are highly ordered and stable in various organic solvents, water, and acidic conditions, though they can be degraded by prolonged exposure to basic environments. dtic.milscispace.com

The primary function of these long-chain alkyltrichlorosilane SAMs is to modify surface energy and wettability. ossila.com Surfaces treated with these compounds exhibit high water contact angles, indicating significant hydrophobicity. researchgate.netresearchgate.net This property is highly desirable for a wide range of applications, including the creation of self-cleaning surfaces, anti-icing coatings, and moisture barriers in electronic devices. ossila.comfrontiersin.org For example, paper coated with long-chain alkyltrichlorosilanes shows high resistance to oils. researchgate.net

The table below summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 5894-60-0 cymitquimica.com |

| Molecular Formula | C16H33Cl3Si cymitquimica.com |

| Molecular Weight | 359.88 g/mol cymitquimica.com |

| Appearance | Colorless to pale yellow liquid cymitquimica.comnih.gov |

| Reactivity | Reacts with moisture to form silanol groups and can polymerize. cymitquimica.comvulcanchem.com |

Current Research Imperatives and Emerging Areas for this compound Systems

Current research on this compound systems is focused on expanding their applications and optimizing their performance in advanced materials. One key area of investigation is the development of superhydrophobic surfaces. By combining the inherent hydrophobicity of the hexadecyl chain with micro- or nano-scale surface roughness, researchers are creating surfaces with extremely high water contact angles and self-cleaning properties. researchgate.netmdpi.com

Another emerging area is in the field of photocatalysis. Modifying the surface of photocatalysts like titanium dioxide (TiO2) with this compound can enhance their efficiency. researchgate.net The hydrophobic surface layer can concentrate organic pollutants near the catalyst surface, leading to improved degradation rates. researchgate.net

Furthermore, research is exploring the use of this compound in more complex, multi-component systems. By creating mixed monolayers with other functional organosilanes, it is possible to create surfaces with tailored chemical and physical properties. dtic.mil This approach opens up possibilities for creating sophisticated sensors, biocompatible materials, and advanced electronic devices. nih.gov For instance, studies have examined the frictional properties of two-component alkylsilane monolayers. researchgate.net

The table below presents detailed research findings on surface properties modified with this compound.

| Substrate | Modifying Agent | Resulting Property | Research Finding |

| Silicon Oxide | This compound (HTS) | Hydrophobicity | Creates a hydrophobic surface used to study CaCO3 film formation. researchgate.net |

| Silicon Wafer | This compound (HTS) | Wetting Transition | Examined contact angle hysteresis of n-octane droplets, finding a wetting temperature of 49.5 °C. aminer.cnacs.org |

| Mica | This compound (HTS) | Critical Surface Tension | The formation of self-assembled monolayers is dependent on the water content in the solvent. researchgate.net |

| Titanium Dioxide (TiO2) | This compound (HTS) | Photocatalytic Activity | Grafted TiO2 showed enhanced photocatalytic degradation of salicylic (B10762653) acid. researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

trichloro(hexadecyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H33Cl3Si/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19/h2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPYGDUZKOPBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[Si](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H33Cl3Si | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884196 | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexadecyltrichlorosilane is a colorless to yellow liquid with a pungent odor. Material will burn though it may require some effort to ignite. It is decomposed by moisture or water to hydrochloric acid with evolution of heat. It is corrosive to metals and tissue., Colorless to yellow liquid; [Hawley] Clear colorless liquid; [MSDSonline] | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5516 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

269 °C | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

295 °F (146 °C) (Closed cup) | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.996 at 25 °C/25 °C | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellow liquid | |

CAS No. |

5894-60-0 | |

| Record name | HEXADECYLTRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorohexadecylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5894-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005894600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zole benzenesu | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22328 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, trichlorohexadecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trichloro(hexadecyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CETYLTRICHLOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VFL27Y3GTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexadecyltrichlorosilane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/557 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Precursor Reactivity and Interfacial Functionalization Mechanisms

Hydrolysis and Condensation Reactions of Trichlorosilane (B8805176) Moieties

The functionalization of surfaces using n-Hexadecyltrichlorosilane (HDTCS) is fundamentally governed by the hydrolysis and condensation of its trichlorosilyl (B107488) (-SiCl₃) headgroup. This process is critical as it forms the robust siloxane network that constitutes the self-assembled monolayer (SAM).

The hydrolysis of trichlorosilanes is a rapid process that occurs when the molecule is exposed to water, even in trace amounts. gelest.comnih.gov The reaction involves the stepwise replacement of the chloro groups with hydroxyl groups, forming silanetriols (R-Si(OH)₃) and releasing hydrochloric acid (HCl). nih.gov This reaction is generally catalyzed by both acids and bases. unm.edu

Following hydrolysis, the resulting silanol (B1196071) groups are highly reactive and undergo condensation reactions. This can occur in two ways: condensation between two silanol groups to form a siloxane bond (Si-O-Si) and a water molecule, or condensation between a silanol group and a remaining chlorosilane group to form a siloxane bond and HCl. These condensation reactions can happen both between adjacent molecules on a surface and between molecules in solution, leading to the formation of oligomeric species before significant surface attachment occurs. unm.eduelkem.com The formation of these oligomers can influence the final structure and quality of the SAM.

The rate of hydrolysis has been observed to decrease as the size of the organic substituent on the silicon atom increases. europa.eu However, the trichlorosilyl group itself is highly reactive. The hydrolysis is often so fast that determining the precise rate constants for each hydrolysis step can be challenging. europa.eu The completion of the hydrolysis reaction can be confirmed by measuring the stoichiometric equivalent of chloride ions released. europa.eu

Hydrolysis: The -SiCl₃ groups react with water to form -Si(OH)₃ and HCl.

Condensation: The -Si(OH)₃ groups react with each other or with remaining -SiClₓ groups to form a cross-linked polysiloxane network (Si-O-Si bonds). researchgate.net

This network formation is essential for the stability and integrity of the resulting film.

Interfacial Reaction Pathways on Diverse Substrates

The formation of this compound (HDTCS) self-assembled monolayers (SAMs) is a complex process that depends significantly on the nature of the substrate surface. The interaction between the trichlorosilyl headgroup and the substrate dictates the anchoring of the molecules and the subsequent organization of the alkyl chains.

Reactions on Hydroxylated Surfaces (e.g., SiO₂, Al₂O₃, TiO₂)

On hydroxylated surfaces such as silicon dioxide (SiO₂), aluminum oxide (Al₂O₃), and titanium dioxide (TiO₂), the formation of HDTCS SAMs proceeds through the reaction of the trichlorosilyl headgroup with surface hydroxyl (-OH) groups. researchgate.netflinders.edu.auresearchgate.netmdpi.com These surfaces, when properly cleaned, present a high density of hydroxyl groups that act as reactive sites. flinders.edu.au

The initial step involves the hydrolysis of the trichlorosilane by residual water on the surface or in the solvent, forming reactive silanol intermediates. These intermediates then condense with the surface hydroxyl groups, forming strong, covalent Si-O-substrate bonds. researchgate.net This process anchors the HDTCS molecules to the surface.

Simultaneously, lateral condensation reactions occur between adjacent hydrolyzed HDTCS molecules, creating a cross-linked siloxane (Si-O-Si) network. researchgate.net This network provides mechanical and chemical stability to the monolayer. tuwien.at The quality and ordering of the resulting film are influenced by factors such as the density of surface hydroxyl groups and the reaction conditions. flinders.edu.aunih.gov For instance, treating a silicon surface with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) generates a high density of hydroxyl groups, facilitating the formation of a well-ordered monolayer. flinders.edu.auacs.org

The surface chemistry of these oxides plays a crucial role. For example, SiO₂ surfaces are typically covered with SiOH groups which can be positively charged at a pH below the point of zero charge (around 2-3.5). researchgate.net Similarly, TiO₂ and Al₂O₃ surfaces also possess hydroxyl groups that facilitate the grafting of the silane (B1218182) molecules. mdpi.comepo.org

Interaction with Metallic (e.g., Gold) and Semiconductor Surfaces

While trichlorosilanes are most commonly used on hydroxylated surfaces, their interaction with other substrates like gold and semiconductor surfaces is also of interest.

Gold Surfaces: The direct reaction of trichlorosilanes with gold is not the typical method for forming SAMs on this noble metal. Thiol-based molecules are the standard for gold surfaces due to the strong affinity of sulfur for gold. However, a silicon wafer with a native oxide layer can be coated with HDTCS, and this modified surface can then be used in conjunction with gold in various applications. aminer.cncore.ac.uk

Semiconductor Surfaces: The functionalization of semiconductor surfaces, such as silicon, with HDTCS is a well-established process. flinders.edu.aucapes.gov.brresearchgate.net As mentioned previously, a clean silicon surface will have a native oxide layer (SiO₂) that is rich in hydroxyl groups, making it an ideal substrate for silanization. flinders.edu.au This surface modification is critical in various applications, including microfluidics and the fabrication of nano-sized electrodes. flinders.edu.aucapes.gov.br The resulting hydrophobic monolayer can act as a resist in lithography processes. flinders.edu.au In some cases, the attachment of other molecules, like carbon nanotubes, can be patterned onto a silicon surface by first creating a patterned HDTCS monolayer. flinders.edu.auresearchgate.net

The fundamental mechanism on semiconductor surfaces like silicon relies on the presence of a hydroxylated oxide layer for the covalent attachment of the silane molecules.

Reaction Kinetics and Thermodynamic Considerations in Film Growth

The formation of this compound (HDTCS) films is a dynamic process influenced by both kinetic and thermodynamic factors. The growth kinetics and the final structure of the self-assembled monolayer (SAM) are highly dependent on various experimental parameters.

Reaction Kinetics: The growth of HDTCS films often proceeds through a nucleation and growth mechanism. Initially, precursor molecules adsorb onto the substrate surface and begin to form small, island-like domains. tuwien.at The rate of film growth is strongly influenced by the concentration of water in the solvent. tuwien.at Higher water concentrations can lead to increased growth rates and larger sub-monolayer island sizes. tuwien.at However, excessive water can also lead to premature polymerization in the bulk solution, which can negatively impact the quality of the final film. researchgate.net The growth process can be diffusion-limited or adsorption-limited depending on the conditions. tuwien.at

Thermodynamic Considerations: The self-assembly process is driven by the minimization of the system's free energy. This involves the formation of strong covalent bonds between the silane and the substrate and the van der Waals interactions between the long alkyl chains. A critical temperature for the formation of well-ordered monolayers has been observed. tuwien.atresearchgate.net Below this critical temperature, highly ordered films or densely packed islands are formed. tuwien.at Above this temperature, the films tend to be more disordered. tuwien.at This critical temperature has been found to be dependent on the water content in the solvent. researchgate.net For instance, for this compound in dodecane (B42187) with a water content of 35±2 ppm, the critical temperature was found to be 31±1 °C. researchgate.net

Influence of Environmental and Processing Parameters on Film Formation

The formation and quality of this compound (HDTCS) self-assembled monolayers (SAMs) are highly sensitive to the environmental and processing conditions during their preparation. Careful control of these parameters is crucial for achieving well-ordered, dense, and stable films.

Solvent Effects on Self-Assembly and Polymerization

The choice of solvent plays a critical role in the self-assembly and polymerization of HDTCS. researchgate.net The solvent influences the solubility of the precursor, the amount of dissolved water, and the interactions between the precursor molecules and the substrate.

Different solvents have been used for the deposition of alkyltrichlorosilane SAMs, including hexadecane, toluene (B28343), chloroform, and dichloromethane. researchgate.net The polarity and viscosity of the solvent can affect the tribological properties and molecular packing of the resulting films. researchgate.net Studies have shown that less polar and more viscous solvents, such as hexadecane, can lead to the formation of more closely-packed and smoother monolayer films. researchgate.net This is attributed to stronger intermolecular interactions between the HDTCS molecules and the solvent molecules. researchgate.net

The water content in the solvent is another critical factor. tuwien.atresearchgate.net A certain amount of water is necessary to hydrolyze the trichlorosilane headgroups, which is a prerequisite for their reaction with the surface and with each other. tuwien.at However, excessive water can lead to premature polymerization in the bulk solution, resulting in the formation of aggregates that can deposit on the surface and lead to a disordered, multilayer film. researchgate.net The optimal water concentration has been suggested to be around 0.15 mg of water in 100 mL of solvent for some systems. researchgate.net Solvents with a medium water solubility, like heptane, have been found to produce highly ordered films, while solvents with low water solubility, such as dodecane, may result in multilayer formation. tuwien.at

The choice of solvent can also influence the morphology of the self-assembled structures. For some block copolymers, different solvents can lead to the formation of a variety of structures, from long ribbons to rectangular platelets. rsc.org This highlights the profound impact of solvent-polymer interactions on the self-assembly process.

Concentration and Temperature Dependencies during Depositiontuwien.atacs.org

The formation of well-ordered self-assembled monolayers (SAMs) of this compound is highly sensitive to the conditions of the deposition process, particularly the precursor concentration and the ambient temperature. These parameters critically influence the kinetics of film growth, surface coverage, and the final structural order of the monolayer.

The following table summarizes the general influence of temperature on the deposition of alkyltrichlorosilane monolayers.

| Parameter | Effect on Monolayer Formation | Source |

| Temperature < Tc | Formation of highly ordered films or densely packed islands. | researchgate.netmobt3ath.com |

| Temperature > Tc | Formation of disordered films. | researchgate.netmobt3ath.com |

| Increasing Temperature | Decreased surface coverage. | researchgate.net |

| Low Temperature (5-10°C) | Formation of small, dot-like features that coalesce at higher temperatures. | researchgate.net |

Role of Water Content and Humidity in Hydrolysis and Cross-linkinggelest.com

The presence of water, either dissolved in the organic solvent or as a thin layer on the substrate surface, is fundamental to the formation mechanism of this compound monolayers. mobt3ath.com Water facilitates the two critical reactions: hydrolysis of the silane headgroup and subsequent cross-linking to form a stable polysiloxane network. mobt3ath.comgelest.com The trichlorosilyl headgroup of the this compound molecule reacts rapidly with water, a process known as hydrolysis. This reaction converts the Si-Cl bonds into reactive silanol (Si-OH) groups. mobt3ath.com

The amount of water present significantly impacts the deposition kinetics and the final structure of the film. researchgate.net The critical temperature (Tc) for monolayer formation is directly dependent on the water concentration in the solvent. researchgate.net Studies have shown that for this compound in a dodecane solvent, a critical temperature of 31°C was observed with a water concentration of 1.5 mmol/L. researchgate.net However, when the water content was reduced to 0.54 mmol/L, a distinct critical temperature was not observed within the tested range of 1°C to 55°C. researchgate.net

Furthermore, the concentration of water affects the aggregation of precursor molecules in the solution. Dynamic light scattering measurements have revealed the formation of large aggregates or inverse micelles in the solution, with sizes that can reach up to 800 nm, depending on the water content. researchgate.net Higher water concentrations not only lead to faster formation of these aggregates but also to increased growth rates and larger island sizes on the substrate surface. researchgate.net For instance, in a toluene solvent, increasing the water concentration from 5 to 13 mmol/L resulted in significantly accelerated growth. researchgate.net Similarly, controlling the ambient relative humidity is crucial; for the related octadecyltrichlorosilane (B89594), a relative humidity of 75% was found to improve the order and reduce the surface roughness of the resulting film. annexpublishers.com

The following table details the observed effect of water concentration on the critical deposition temperature for this compound monolayers.

| Water Concentration (in dodecane) | Critical Temperature (Tc) | Source |

| 1.5 mmol/L | 31 ± 1°C | researchgate.net |

| 0.54 mmol/L | Not observed (in 1-55°C range) | researchgate.net |

Fabrication Methodologies for N Hexadecyltrichlorosilane Derived Architectures

Solution-Phase Deposition Techniques

Solution-phase deposition is a prevalent and versatile approach for forming n-Hexadecyltrichlorosilane layers on various substrates. This method involves dissolving HDCS in an anhydrous organic solvent and exposing a substrate to this solution. The underlying principle is the covalent reaction between the trichlorosilyl (B107488) group of HDCS and hydroxyl groups present on the substrate surface, leading to the formation of a stable, self-assembled monolayer (SAM).

Self-assembled monolayers (SAMs) are highly ordered organic molecular assemblies that form spontaneously on a substrate surface. wikipedia.orgkyoto-u.ac.jp For this compound, the formation of a SAM is driven by the strong exothermic reaction between the silicon-chlorine bonds of the headgroup and the surface hydroxyl groups of the substrate, forming robust Si-O-substrate covalent bonds. wikipedia.org The long hexadecyl chains then align and pack closely due to van der Waals interactions, resulting in a dense and uniform monolayer. kyoto-u.ac.jp

Self-Assembled Monolayer (SAM) Formation Protocols [3, 9, 11, 17, 21]

Immersion-Based Growth and Adsorption from Solution

The most straightforward method for SAM formation is through immersion-based growth, where a substrate is simply submerged in a dilute solution of this compound. kyoto-u.ac.jp This process is typically carried out in a controlled environment, often under a nitrogen atmosphere within a glove box, to strictly control the amount of water present. tuwien.at The presence of a thin layer of water on the substrate surface is crucial for the hydrolysis of the Si-Cl bonds, which then condense to form a polymerized siloxane network (Si-O-Si) parallel to the substrate surface. acs.org

The quality and structure of the resulting SAM are highly dependent on several experimental parameters:

Solvent Choice: Anhydrous organic solvents such as toluene (B28343) or dodecane (B42187) are commonly used. tuwien.atresearchgate.net The solvent's purity and water content are critical, as excess water in the bulk solution can lead to premature aggregation of HDCS molecules, hindering the formation of a uniform monolayer on the substrate. tuwien.atresearchgate.net

Concentration: The concentration of the HDCS solution influences the kinetics of SAM formation. While various concentrations are used, a typical protocol might involve a 2% solution in toluene. researchgate.net

Immersion Time: The duration of substrate immersion can range from seconds to several hours. scispace.com Short immersion times (e.g., 30 seconds) can be sufficient to form a monolayer. scispace.com After immersion, the substrate is typically rinsed with the same solvent to remove any non-covalently bonded (physisorbed) molecules. researchgate.net

Temperature: Temperature plays a significant role in the ordering of the alkyl chains. A critical temperature exists for the formation of well-ordered SAMs, which is dependent on the water content of the solvent. tuwien.atresearchgate.net For instance, in dodecane with a water content of 35±2 ppm, the critical temperature for this compound SAM formation on mica was found to be 31±1 °C. researchgate.net

The following table summarizes key parameters for immersion-based SAM formation of this compound.

| Parameter | Typical Value/Condition | Rationale/Effect |

| Precursor | This compound | Forms a self-assembled monolayer. |

| Substrate | Silicon with native oxide, Mica, Niobium | Must possess surface hydroxyl (-OH) groups for covalent bonding. acs.orgresearchgate.netresearchgate.net |

| Solvent | Toluene, Dodecane (anhydrous) | Prevents premature hydrolysis and aggregation of the precursor in solution. tuwien.atresearchgate.net |

| Concentration | 1-2 mM or ~2% by volume | Affects the rate of adsorption and monolayer formation. researchgate.net |

| Immersion Time | 30 seconds to several hours | Determines the extent of surface coverage and molecular organization. scispace.com |

| Temperature | Near room temperature (e.g., 31°C) | Influences the ordering and packing density of the alkyl chains. researchgate.net |

| Atmosphere | Inert (e.g., Nitrogen) | Controls humidity and prevents unwanted side reactions. tuwien.at |

Controlled Withdrawal and Transfer Techniques (e.g., Dip-Coating, Langmuir-Blodgett Analogs)

While immersion is common, more controlled deposition techniques can also be employed. Dip-coating, a method involving the controlled withdrawal of a substrate from the precursor solution, allows for greater uniformity and thickness control.

The Langmuir-Blodgett (LB) technique offers an even higher degree of control over monolayer formation. wikipedia.orgbiolinscientific.com In a typical LB process, amphiphilic molecules are spread on a liquid subphase (usually water), compressed into an organized monolayer at the air-liquid interface, and then transferred onto a solid substrate by vertically dipping the substrate through the monolayer. wikipedia.orgnih.gov While classic LB films are formed from insoluble amphiphiles, analogs of this technique can be adapted for reactive molecules like this compound. This allows for the precise control of molecular packing density before the covalent attachment to the substrate occurs. biolinscientific.comsciforum.net The ability to control surface pressure during deposition enables the formation of highly organized and densely packed films. biolinscientific.com

Building upon the formation of a single monolayer, this compound can be incorporated into more complex, multilayered structures. Layer-by-layer (LbL) assembly is a powerful technique for creating multilayer thin films with tailored properties. nih.gov This can be achieved through various methods, including immersive, spin, and spray assembly. nih.gov

For silanes, multilayer formation can be achieved by leveraging the reactivity of the headgroup. For instance, a layer-by-layer growth technique can be used where a first SAM is deposited, followed by subsequent layers that bond to the underlying one. This might involve chemical activation of the terminal methyl group of the first HDCS layer or using bifunctional molecules that can bridge successive layers. Although direct LbL of HDCS is not standard due to its single reactive end, it can be a component in more complex multilayer systems where alternating layers of different materials are deposited. osti.gov For example, a substrate could be alternately dipped in solutions of a cationic polymer and an anionic material to build up a multilayer film, with the initial HDCS SAM serving as a foundational hydrophobic surface. osti.gov

Vapor-Phase Deposition Techniques

Vapor-phase deposition offers a solvent-free alternative for creating silane (B1218182) films. This method is particularly useful for coating complex geometries and for applications where solvent contamination is a concern. The process generally involves exposing a substrate to the vapor of the precursor in a controlled environment. gelest.com

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursors, which react or decompose on the substrate surface to produce a high-quality film. uomustansiriyah.edu.iqwikipedia.org For this compound, CVD involves heating the liquid precursor to generate a vapor, which is then transported to a reaction chamber containing the substrate. gelest.comgelest.com

The key steps in the CVD of HDCS are:

Vaporization: The this compound precursor is heated to achieve a sufficient vapor pressure. gelest.com

Transport: The vapor is carried into a deposition chamber, often with the aid of an inert carrier gas.

Adsorption and Reaction: The precursor molecules adsorb onto the heated substrate surface. The thermal energy facilitates the reaction between the trichlorosilyl groups and the surface hydroxyls, forming the covalent Si-O-substrate linkage. wikipedia.org

Byproduct Removal: Volatile byproducts, primarily hydrochloric acid (HCl), are removed from the chamber by the gas flow. acs.org

Vapor-phase deposition can be conducted under various conditions, including low-pressure CVD (LPCVD) or simply by placing the substrate in a dynamically evacuated chamber with the precursor. wikipedia.orgbeilstein-journals.org Homogeneous films of hexadecyltrichlorosilane have been successfully obtained by vapor-phase deposition in an evacuated chamber (e.g., at 10⁻³ torr for 1 hour). beilstein-journals.org This method is effective for creating uniform and stable monolayers for various applications, including bio-interfacing and microelectronics. researchgate.net

The following table compares the key characteristics of solution-phase and vapor-phase deposition for this compound.

| Feature | Solution-Phase Deposition | Vapor-Phase Deposition (CVD) |

| Process | Substrate immersed in a liquid solution of the precursor. kyoto-u.ac.jp | Substrate exposed to the vapor of the precursor. gelest.com |

| Solvent | Required (e.g., Toluene, Hexane). tuwien.atresearchgate.net | Solvent-free. |

| Control | Good control over concentration and temperature. tuwien.atresearchgate.net | Good control over pressure, temperature, and flow rates. wikipedia.org |

| Uniformity | Can be excellent, especially with controlled withdrawal techniques. | Generally produces highly uniform and conformal coatings. gelest.com |

| Complexity | Relatively simple setup for immersion methods. kyoto-u.ac.jp | Can require more complex vacuum and heating equipment. wikipedia.org |

| Applications | Widely used for lab-scale research, surface modification. scispace.comacs.org | Common in industrial applications, semiconductor manufacturing, coating complex shapes. gelest.com |

Atomic Layer Deposition (ALD) Approaches for Controlled Growth

Atomic Layer Deposition (ALD) is a thin-film deposition technique that builds films one atomic layer at a time through sequential, self-limiting surface reactions. wikipedia.org While typical ALD processes use volatile inorganic precursors like hexachlorodisilane (B81481) or tetrachlorosilane (B154696) to grow films such as silicon nitride, the direct use of this compound as a precursor for continuous film growth is not standard due to its long alkyl chain. sigmaaldrich.comresearchgate.net Instead, the principles of ALD are highly relevant to the formation of HTS self-assembled monolayers (SAMs), which can be considered an analogue to a single ALD half-cycle.

The formation of an HTS SAM on a hydroxylated surface (like silicon with its native oxide) is a self-limiting reaction. The trichlorosilyl headgroup of the HTS molecule reacts with the surface hydroxyl (-OH) groups until all available sites are consumed, after which the reaction stops. beilstein-journals.org This process, often carried out from a vapor or liquid phase in a controlled environment, results in a highly ordered and dense monolayer. beilstein-journals.orgpnas.org

While not a conventional ALD precursor itself, HTS-modified surfaces are instrumental in creating complex architectures when combined with traditional ALD. HTS SAMs can be patterned using lithographic techniques to create regions of differing surface energy. Subsequent ALD of materials like metal oxides (e.g., Al₂O₃, TiO₂) can then proceed selectively on the non-HTS-coated (hydrophilic) regions, while the HTS-coated (hydrophobic) areas resist deposition. This area-selective ALD enables the controlled, bottom-up growth of inorganic nanostructures on a molecularly-defined template.

Patterning and Lithographic Strategies for Modified Surfaces

To move beyond uniform monolayers and create spatially defined chemical patterns, various lithographic strategies are employed on HTS-modified substrates. These techniques can either pattern the HTS layer as it is deposited or modify a pre-existing, uniform HTS monolayer.

Soft Lithography and Microcontact Printing Techniques

Soft lithography, most notably microcontact printing (µCP), is a versatile and cost-effective method for patterning SAMs of molecules like HTS onto a substrate. wikipedia.org The technique utilizes a patterned elastomeric stamp, typically made of polydimethylsiloxane (B3030410) (PDMS), which is "inked" with a solution containing HTS and then brought into conformal contact with a substrate, such as a silicon wafer. wikipedia.orgresearchgate.netimperial.ac.uk During contact, the HTS molecules are transferred from the stamp to the substrate only in the areas of contact, forming a patterned SAM. wikipedia.org

The process begins with the fabrication of a master mold, often using conventional photolithography, which contains the negative of the desired pattern. imperial.ac.ukmyu-group.co.jp The PDMS stamp is then cast from this master. myu-group.co.jp The resulting patterned HTS monolayer exhibits distinct regions of hydrophobicity (where HTS is present) and hydrophilicity (the bare substrate), which can be used to control subsequent surface interactions. researchgate.netresearchgate.net Research on the closely related octadecyltrichlorosilane (B89594) (OTS) has demonstrated that parameters such as ink concentration and contact time are critical for forming a well-defined monolayer. researchgate.net

| Parameter | Description | Typical Value/Range | Reference |

|---|---|---|---|

| Stamp Material | Elastomer used to transfer the ink. | Polydimethylsiloxane (PDMS) | wikipedia.orgimperial.ac.uk |

| Ink Molecule | Organosilane used to form the SAM. | This compound (HTS) | pnas.orgflinders.edu.au |

| Ink Concentration | Concentration of the organosilane in a non-polar solvent. | 1-10 mM | researchgate.net |

| Substrate | Surface for SAM deposition, typically requiring hydroxyl groups. | Silicon wafer with native oxide (SiO₂) | beilstein-journals.orgpnas.org |

| Contact Time | Duration the inked stamp is in contact with the substrate. | 1 - 60 seconds | harvard.edu |

| Resulting Feature | Patterned Self-Assembled Monolayer (SAM). | Micron to sub-micron resolution | imperial.ac.ukmyu-group.co.jp |

Electron Beam and Photolithography on Organosilane-Modified Substrates

High-energy irradiation techniques provide an alternative, "top-down" approach to patterning HTS monolayers. These methods use focused beams of electrons or photons to induce chemical changes in a pre-formed, uniform SAM.

Electron Beam Lithography (EBL) utilizes a highly focused electron beam to write patterns directly onto a surface. youtube.comyoutube.com An HTS monolayer can serve as an extremely thin negative resist. beilstein-journals.orgresearchgate.net The high-energy electrons can induce cross-linking or damage within the monolayer, altering its chemical resistance. beilstein-journals.org These patterned areas can then act as a template for subsequent processing, such as selective etching or deposition. It has been noted that HTS monolayers are well-suited for high-resolution patterning with electron beams. researchgate.net In a related application, HTS monolayers have been successfully employed as a resist for nanolithography performed with an atomic force microscope cantilever, enabling the creation of chemically heterogeneous surfaces. flinders.edu.au

Photolithography on HTS SAMs is often performed using deep-UV (DUV) light. While the alkyl chain of HTS does not absorb visible light, high-energy DUV photons can cleave C-H and C-C bonds, leading to the degradation and removal of the monolayer. This exposure changes the surface from hydrophobic to hydrophilic. Research has shown a direct correlation between the DUV irradiation dose and the change in surface wettability, as measured by the water contact angle. researchgate.net This photo-induced patterning allows for the creation of chemical templates without the need for a physical mask in direct contact with the surface.

| DUV Irradiation Dose (J/cm²) | Resulting Water Contact Angle | Surface Property | Reference |

|---|---|---|---|

| 0 | ~105° | Hydrophobic | researchgate.net |

| 2.5 | ~70° | Moderately Hydrophilic | researchgate.net |

| 5.0 | ~35° | Hydrophilic | researchgate.net |

| >10 | <15° | Highly Hydrophilic (Complete Wetting) | researchgate.net |

Directed Self-Assembly Approaches for Nanoscale Architectures

Directed self-assembly (DSA) is a powerful fabrication strategy that guides the spontaneous organization of materials like block copolymers or nanoparticles into ordered structures by using a pre-patterned substrate. researchgate.net Surfaces patterned with this compound are ideal templates for DSA due to the significant difference in surface energy between the hydrophobic, methyl-terminated HTS regions and the hydrophilic, hydroxyl-terminated silicon oxide regions. beilstein-journals.orgresearchgate.net

This chemical contrast can direct the alignment of block copolymer microdomains or control the site-specific attachment of nanoparticles from a solution. nih.gov A sophisticated example involves a multi-step process where an HTS monolayer is first patterned using lithography. flinders.edu.au The patterned regions are then chemically functionalized to selectively bind specific components. For instance, patterned amine- or thiol-terminated regions can be created to direct the assembly of gold nanoparticles. flinders.edu.au These nanoparticles can then act as seeds for the electroless deposition of metallic nanostructures, such as gold wires, upon which other components like carbon nanotubes can be vertically immobilized. flinders.edu.au This approach demonstrates how HTS-derived patterns can serve as the foundational blueprint for constructing complex, multi-component nanoscale architectures.

| Step | Action | Purpose | Reference |

|---|---|---|---|

| 1 | Form a uniform HTS monolayer on a silicon substrate. | Create a hydrophobic surface to act as a resist. | flinders.edu.au |

| 2 | Pattern the HTS monolayer using AFM-based anodization lithography. | Create nanoscale regions of silicon oxide within the HTS matrix. | flinders.edu.au |

| 3 | Functionalize the oxide regions with an amine-terminated silane. | Create chemically active sites (-NH₂) for nanoparticle attachment. | flinders.edu.au |

| 4 | Immerse the substrate in a gold colloid solution. | Selectively attach negatively charged gold nanoparticles to the protonated amine groups via electrostatic attraction. | flinders.edu.au |

| 5 | Use electroless deposition to grow the gold nanoparticles. | Form continuous gold nanostructures (e.g., wires) from the nanoparticle seeds. | flinders.edu.au |

Advanced Characterization of N Hexadecyltrichlorosilane Derived Films and Interfaces

Spectroscopic Analysis of Chemical Bonding and Composition

Spectroscopic methods are indispensable for elucidating the chemical nature of HTS films, from the integrity of the alkyl chains to the formation of the crucial siloxane network at the substrate interface.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify functional groups and assess the conformational order of the alkyl chains in HTS SAMs by probing their characteristic vibrational modes. wikipedia.org The mid-infrared region is particularly useful for studying the fundamental vibrations of the molecule. wikipedia.org

In well-ordered, densely packed HTS monolayers, the alkyl chains adopt a predominantly all-trans conformation. This high degree of order is reflected in the position of the methylene (B1212753) (–CH₂) stretching vibrations. Specifically, the asymmetric (νₐ) and symmetric (νₛ) C-H stretching modes appear at lower frequencies (near 2918 cm⁻¹ and 2850 cm⁻¹, respectively) for highly ordered, crystalline-like chains. In contrast, the presence of gauche defects in less-ordered films leads to a shift of these peaks to higher wavenumbers. researchgate.net A study on n-alkyltrichlorosilane SAMs noted that asymmetric CH₂ band maxima are observed in the range of 2927–2912 cm⁻¹, while symmetric stretches are seen at 2853–2846 cm⁻¹. researchgate.net

The formation of the polysiloxane network, resulting from the hydrolysis of the trichlorosilyl (B107488) headgroup and subsequent condensation, can also be monitored. The appearance of a broad, strong absorption band in the 1000–1200 cm⁻¹ region is characteristic of the Si-O-Si stretching vibrations, confirming the covalent attachment and cross-linking of the HTS molecules on the substrate. instras.com

Table 1: Characteristic FTIR Vibrational Modes for HTS-Derived Films

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

|---|---|---|

| ~2954 | CH₃ Asymmetric Stretch (νₐ(CH₃)) | Indicates presence of terminal methyl groups. |

| ~2918 | CH₂ Asymmetric Stretch (νₐ(CH₂)) | Peak position is sensitive to conformational order (lower frequency indicates higher order). |

| ~2850 | CH₂ Symmetric Stretch (νₛ(CH₂)) | |

| ~1468 | CH₂ Scissoring | Confirms presence of alkyl backbone. |

| 1000-1200 | Si-O-Si Asymmetric Stretch | Evidence of polysiloxane network formation and covalent bonding to the substrate. |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material. cnrs.frenergy.gov For HTS films, XPS is crucial for verifying the successful deposition and for analyzing the chemistry of the silicon-substrate interface. tascon.eu

A typical survey scan of a successfully deposited HTS film on a silicon wafer would show peaks corresponding to Carbon (C 1s), Oxygen (O 1s), and Silicon (Si 2p). High-resolution spectra of these regions provide detailed chemical state information. youtube.com

Si 2p Spectrum: This region is particularly informative. The spectrum can be deconvoluted to distinguish between silicon in the underlying substrate (elemental Si at ~99 eV), silicon in the native oxide layer (SiO₂ at ~103 eV), and silicon from the HTS molecules covalently bonded within the siloxane network (R-Si-O at an intermediate binding energy). tascon.eu

C 1s Spectrum: The main peak, typically around 285.0 eV, corresponds to the C-C and C-H bonds of the hexadecyl chain. Its narrow width is indicative of a uniform chemical environment. The absence of other carbon species (like carbonates or adventitious carbon at higher binding energies) confirms the purity of the monolayer.

O 1s Spectrum: The O 1s peak at approximately 532.5 eV corresponds to the oxygen in the Si-O-Si polysiloxane network and the underlying SiO₂ layer.

Quantitative analysis of the peak areas, corrected by relative sensitivity factors, allows for the determination of the film's stoichiometry.

Table 2: Typical XPS Binding Energies for HTS on a Silicon Substrate

| Element/Orbital | Binding Energy (eV) | Chemical State Assignment |

|---|---|---|

| C 1s | ~285.0 | C-C, C-H in alkyl chain |

| O 1s | ~532.5 | Si-O-Si, SiO₂ |

| Si 2p | ~99.3 | Elemental Si (Substrate) |

| ~102.0 | R-Si-O (HTS Headgroup) | |

| ~103.3 | SiO₂ (Native Oxide Layer) |

Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, a synchrotron-based technique, is exceptionally powerful for determining the orientation of molecules within a film. nih.gov The technique relies on the absorption of polarized soft X-rays to excite core electrons (e.g., C 1s) to unoccupied molecular orbitals (e.g., σ*). nih.govaip.org The absorption intensity is maximized when the electric field vector of the polarized light is aligned with the direction of the transition dipole moment of the molecular orbital. aps.org

For HTS monolayers, which consist of oriented alkyl chains, the C-C σ* orbitals are oriented along the chain axis, while the C-H σ* orbitals are in the plane perpendicular to the chain. By varying the incidence angle of the X-ray beam relative to the surface normal and monitoring the intensity of the C-C σ* resonance (around 293 eV) and the C-H Rydberg (R*) resonance (around 287.7 eV), the average tilt angle of the alkyl chains can be precisely calculated. wisc.edu

Studies on a series of n-alkyltrichlorosilanes have shown that C16 and C18 films are highly ordered, with the carbon backbone oriented nearly perpendicular to the substrate surface. researchgate.netaip.org This high degree of order is a key factor in the formation of dense, stable, and effective barrier films. The dichroic ratio, which quantifies the difference in absorption at normal and grazing incidence, is used to calculate the molecular orientation. aip.org

Table 3: NEXAFS Resonances and Their Relation to Molecular Orientation in HTS Films

| Energy (eV) | Resonance | Orbital | Orientation Dependence |

|---|---|---|---|

| ~287.7 | Rydberg (R) | C-H | Intensity is maximum when E-vector is perpendicular to the molecular chain axis. |

| ~293.1 | σ | C-C | Intensity is maximum when E-vector is parallel to the molecular chain axis. |

While solution-state NMR is used to confirm the structure of the HTS precursor, solid-state NMR (ssNMR) is a vital tool for the structural elucidation of the final, immobilized film on a substrate. gidrm.org It provides atomic-level information about the local environment, conformation, and dynamics of the molecules in the solid state. rsc.orgnih.gov

For HTS-derived films, two nuclei are of primary interest:

¹³C ssNMR: High-resolution techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can resolve individual carbon signals in the alkyl chain. The chemical shift of the carbon atoms is sensitive to their conformation. A peak around 33 ppm for the internal methylene carbons is characteristic of the ordered, all-trans chain conformation found in well-packed monolayers. The appearance of signals around 30 ppm would indicate the presence of gauche conformations and thus a less-ordered film.

²⁹Si ssNMR: This technique directly probes the silicon atoms at the heart of the monolayer's attachment to the surface. It is exceptionally useful for characterizing the degree of condensation of the silanol (B1196071) headgroups. Different silicon environments, known as T-sites, can be distinguished: T¹ (single Si-O-Si linkage), T² (two Si-O-Si linkages), and T³ (three Si-O-Si linkages, fully condensed). The relative abundance of these sites provides a quantitative measure of the cross-linking density within the polysiloxane network.

Table 4: Expected Solid-State NMR Chemical Shifts for HTS Films

| Nucleus | Chemical Shift (ppm) | Assignment | Structural Information |

|---|---|---|---|

| ¹³C | ~33 | Internal (CH₂)n | All-trans conformation (ordered) |

| ~30 | Internal (CH₂)n | Gauche conformation (disordered) | |

| ~14 | Terminal CH₃ | End of the alkyl chain | |

| ²⁹Si | ~ -49 | T¹ | Degree of siloxane network cross-linking |

| ~ -58 | T² | ||

| ~ -67 | T³ |

Near Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Molecular Orientation

Morphological and Structural Analysis

Beyond chemical composition, the physical arrangement and surface landscape of the HTS film are critical to its function. Microscopic techniques are used to visualize the film's structure on the nanoscale.

Atomic Force Microscopy (AFM) is an essential imaging technique for characterizing the surface morphology of HTS-derived films with nanoscale resolution. measurlabs.com By scanning a sharp tip mounted on a cantilever across the sample surface, AFM generates a three-dimensional topographical map. spectraresearch.comoamjms.eu This allows for direct visualization of the film's structure, including the identification of domains, islands, and defects, as well as the quantification of surface roughness. spectraresearch.com

In tapping mode operation, the cantilever oscillates near its resonance frequency, intermittently "tapping" the surface to minimize lateral forces and prevent damage to the soft monolayer. The resulting images can reveal the growth mechanism of the film. For instance, at low coverage, HTS molecules may form distinct islands that grow and coalesce as the deposition proceeds, eventually forming a complete monolayer.

AFM data is used to calculate key statistical parameters that describe the surface texture, most notably the average roughness (Ra) and the root-mean-square (RMS) roughness (Rq). researchgate.net A low roughness value is typically indicative of a uniform, well-formed monolayer. Conversely, high roughness can suggest the presence of molecular aggregates, incomplete coverage, or multilayer formation. Furthermore, AFM is invaluable for identifying and characterizing surface defects such as pinholes (voids in the film) or particulates, which can compromise the barrier properties of the coating. spectraresearch.com

Table 5: Representative AFM Roughness Data for HTS Films

| Film Condition | Average Roughness (Ra) (nm) | RMS Roughness (Rq) (nm) | Qualitative Observation |

|---|---|---|---|

| Sub-monolayer coverage | 0.5 - 1.5 | 0.7 - 2.0 | Distinct molecular islands with exposed substrate. |

| Complete monolayer | < 0.2 | < 0.3 | Smooth, uniform surface. sciopen.com |

| Film with aggregates | > 2.0 | > 2.5 | Presence of large, irregular features on the surface. |

Scanning Electron Microscopy (SEM) for Film Uniformity and Microstructural Features

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and assessing the uniformity of n-Hexadecyltrichlorosilane-derived films. mst.or.jp By scanning a focused beam of electrons across the sample surface, SEM provides high-resolution images that reveal details about the film's texture, grain structure, and the presence of any defects. mst.or.jp

Detailed research findings have shown that the microstructure of thin films is highly dependent on deposition conditions. For instance, in studies of various thin films, SEM has been used to observe the evolution of grain size and film uniformity with changes in deposition parameters like temperature and dopant concentration. repositorioinstitucional.mxmdpi.comscielo.br Cross-sectional SEM imaging is particularly insightful, allowing for direct measurement of film thickness and observation of the film's internal structure, such as columnar growth or dense, uniform layers. mdpi.comresearchgate.net For example, studies have shown that increasing target current during sputtering can lead to denser films, while at very high currents, a columnar structure might reappear due to a faster growth rate. researchgate.net Similarly, the temperature during rapid thermal treatment has been shown to significantly influence grain size and film uniformity. mdpi.com

The uniformity of the film is a critical parameter, as inconsistencies can lead to variations in performance. SEM analysis can identify pores, cracks, or agglomerations that would compromise the integrity of the film. For instance, SEM has been used to reveal how different preparation techniques can result in either porous, columnar structures or dense, uniform films. researchgate.net

Transmission Electron Microscopy (TEM) for Cross-sectional Analysis and Nanostructure

For higher resolution imaging of the internal structure of this compound-derived films, Transmission Electron Microscopy (TEM) is the technique of choice. measurlabs.com TEM provides detailed cross-sectional views, enabling the visualization of individual layers, their interfaces, and the nanoscale features within the film. measurlabs.comresearchgate.netresearchgate.net This is crucial for understanding how the film adheres to the substrate and how its internal structure influences its properties.

High-Resolution TEM (HR-TEM) can even reveal the crystalline nature of the film, showing the arrangement of atoms and identifying any crystalline defects. researchgate.netresearchgate.net Selected-area diffraction patterns obtained in the TEM can confirm the single-crystalline or polycrystalline nature of the film. researchgate.net For nanostructured materials like nanowires, specialized TEM sample preparation techniques allow for both plan-view and side-view imaging, providing a comprehensive understanding of their morphology and the interface with the substrate. nih.gov TEM analysis has been instrumental in visualizing the distinct interfaces in heterostructures and confirming the single-crystalline nature of epitaxial layers. researchgate.net

X-ray Diffraction (XRD) and Grazing Incidence X-ray Scattering (GIXS) for Crystallinity and Ordering

X-ray Diffraction (XRD) and Grazing Incidence X-ray Scattering (GIXS) are indispensable techniques for probing the crystallinity and molecular ordering within this compound-derived films. finden.co.ukmeasurlabs.com Conventional XRD can provide information about the crystal structure of the film material, but for thin films, the signal from the substrate can overwhelm the signal from the film. measurlabs.com

Grazing Incidence X-ray Diffraction (GIXRD or GI-XRD) overcomes this limitation by using a very small incident angle for the X-ray beam, making it highly surface-sensitive. measurlabs.commalvernpanalytical.com This technique is ideal for characterizing the crystal structure, phase identification, crystallite size, and orientation within thin films and coatings. finden.co.ukmeasurlabs.commalvernpanalytical.com GIXRD can reveal how processing conditions, such as annealing temperature, affect the phase composition and grain size of the film. mdpi.com

Grazing Incidence Small-Angle X-ray Scattering (GISAXS) and Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) are powerful extensions of this technique. mdpi.com GISAXS probes nanoscale density correlations and the shape of nano-objects at the surface or within the film, while GIWAXS provides information on molecular packing and orientation. finden.co.ukmdpi.com These techniques are particularly useful for studying the self-assembly and hierarchical ordering in thin films. mdpi.com The ability to perform these measurements in situ allows for real-time monitoring of structural changes during processes like drying or annealing. mdpi.com

Surface Energy and Wettability Characterization

The primary function of this compound coatings is often to modify the surface energy of a substrate, typically to render it hydrophobic. Characterizing the wettability and surface free energy is therefore essential to evaluating the effectiveness of the coating.

Contact Angle Goniometry for Hydrophobicity/Hydrophilicity Assessment

Contact angle goniometry is the most common method for quantifying the wettability of a surface. nanoscience.comrsc.org It involves placing a droplet of a liquid (typically water) on the surface and measuring the angle formed at the three-phase (solid, liquid, gas) contact point. nanoscience.com A high contact angle (>90°) indicates a hydrophobic surface, where the liquid beads up and does not spread. nanoscience.com Conversely, a low contact angle (<90°) signifies a hydrophilic surface that is readily wetted by the liquid. nanoscience.com Surfaces with water contact angles exceeding 150° are classified as superhydrophobic. weebly.com

The measurement can be performed in a static mode (sessile drop) or a dynamic mode, which measures advancing and receding contact angles to provide information about contact angle hysteresis. nanoscience.comsilcotek.com This hysteresis can give insight into the chemical and topographical homogeneity of the surface. silcotek.com While a powerful technique, the accuracy of contact angle goniometry can be affected by factors like image resolution, especially for very hydrophobic surfaces. rsc.org

Surface Free Energy Determination Methods

The surface free energy (SFE) of a solid is a quantitative measure of the excess energy at its surface and is a key parameter governing adhesion and wettability. scribd.comkruss-scientific.com While SFE cannot be measured directly for solids, it can be determined indirectly using contact angle measurements with several liquids of known surface tension. kruss-scientific.comlehigh.edu

Various theoretical models are used to calculate SFE from contact angle data. These models typically split the surface energy into different components, such as dispersive and polar interactions. kruss-scientific.comnanoscience.com The Owens, Wendt, Rabel, and Kaelble (OWRK) method is a commonly used model that requires measuring contact angles with at least two liquids with known polar and dispersive fractions of their surface tension. kruss-scientific.comnanoscience.com By applying Young's equation, which relates the contact angle to the interfacial tensions, the SFE of the solid surface can be calculated. nanoscience.com Understanding the SFE is crucial for applications involving coatings, adhesion, and biocompatibility. scribd.com

Film Thickness and Optical Properties

The thickness and optical properties of this compound-derived films are critical parameters for many applications. These properties can be determined using a variety of techniques.

Film thickness can be measured directly from cross-sectional SEM or TEM images. researchgate.netavsconferences.org Spectroscopic ellipsometry is a non-destructive optical technique that can also be used to determine film thickness, as well as the refractive index and extinction coefficient of the film. rsc.org This technique analyzes the change in polarization of light upon reflection from the sample surface.

The optical properties of the film, such as its transmittance, absorbance, and optical band gap, can be investigated using UV-Vis-NIR spectroscopy. chalcogen.ro The transmittance and absorbance spectra provide information about how the film interacts with light at different wavelengths. For semiconductor films, the optical band gap can be determined from the absorption data, and studies have shown that this can be dependent on the film thickness. chalcogen.roredalyc.orgsapub.org For instance, research on various thin films has demonstrated that the optical band gap can either decrease or increase with increasing film thickness, depending on the material and its structure. chalcogen.roredalyc.orgsapub.org

Interactive Data Table: Characterization Techniques and Findings

| Characterization Technique | Property Measured | Typical Findings for Thin Films |

| Scanning Electron Microscopy (SEM) | Film uniformity, microstructure, grain size, thickness | Visualization of surface morphology, columnar vs. dense growth, effect of deposition parameters on grain size. repositorioinstitucional.mxmdpi.comscielo.brresearchgate.net |

| Transmission Electron Microscopy (TEM) | Cross-sectional nanostructure, crystallinity, interfaces | High-resolution imaging of layers, identification of crystal defects, confirmation of epitaxial growth. measurlabs.comresearchgate.netresearchgate.net |

| X-ray Diffraction (XRD) / Grazing Incidence X-ray Scattering (GIXS) | Crystallinity, phase identification, molecular ordering | Determination of crystal structure, crystallite size, and orientation in thin films. mdpi.comfinden.co.ukmeasurlabs.commalvernpanalytical.com |

| Contact Angle Goniometry | Hydrophobicity/Hydrophilicity | Quantitative measurement of surface wettability; high contact angles indicate hydrophobic surfaces. nanoscience.comweebly.comsilcotek.com |

| Surface Free Energy (SFE) Determination | Surface energy | Calculation of dispersive and polar components of surface energy from contact angle data. scribd.comkruss-scientific.comnanoscience.com |

| Spectroscopic Ellipsometry | Film thickness, optical constants (refractive index, extinction coefficient) | Non-destructive measurement of thickness and optical properties. rsc.org |

| UV-Vis-NIR Spectroscopy | Transmittance, absorbance, optical band gap | Analysis of light interaction with the film; determination of thickness-dependent band gap. chalcogen.roredalyc.orgsapub.org |

Ellipsometry for Film Thickness and Refractive Index Determination

Ellipsometry is a highly sensitive, non-destructive optical technique used to determine the properties of thin films, such as thickness and refractive index. scispace.comnih.gov The method is based on measuring the change in the polarization state of light upon reflection from a sample surface. nih.govjawoollam.com When polarized light interacts with a thin film on a substrate, the phase and amplitude of the parallel (p) and perpendicular (s) components of the electric field vector change differently, and these changes are measured by the ellipsometer. jawoollam.com By analyzing these changes, and fitting the experimental data to an optical model, the thickness and refractive index of the film can be precisely calculated. nih.govnist.govresearchgate.net

For HDFS self-assembled monolayers, which are typically only a few nanometers thick, spectroscopic ellipsometry is particularly powerful. jawoollam.com By measuring the polarization change over a range of wavelengths, more parameters can be determined with higher accuracy. jawoollam.com The thickness of a well-ordered, complete HDFS monolayer is expected to be close to the length of the hexadecyl chain. Studies on similar long-chain alkyltrichlorosilanes, such as octadecyltrichlorosilane (B89594) (OTS), report monolayer thicknesses in the range of 2.0 to 2.8 nanometers, which aligns with theoretical molecular lengths. researchgate.net The refractive index of these organic layers is typically in the range of 1.45 to 1.50. researchgate.netgelest.com

Deviations from these expected values can indicate issues with the film formation process. For instance, a measured thickness significantly greater than the molecular length might suggest the formation of polymeric aggregates or multilayers rather than a true monolayer. Conversely, a lower-than-expected thickness could point to incomplete surface coverage or a disordered molecular arrangement where the alkyl chains are tilted at a significant angle relative to the surface normal. uh.edu

Interactive Table 1: Representative Ellipsometry Data for Alkylsilane SAMs on Silicon Substrates

| Film Type | Preparation Conditions | Measured Thickness (nm) | Refractive Index (at 633 nm) | Implied Film Quality |

| HDFS Monolayer | Vapor deposition, 1 hr | 2.2 ± 0.1 | 1.46 ± 0.02 | Well-ordered, complete monolayer |

| HDFS Monolayer | Solution deposition, short immersion | 1.5 ± 0.2 | 1.48 ± 0.03 | Incomplete coverage or high tilt angle |

| HDFS Film | High humidity environment | 3.5 ± 0.5 | 1.49 ± 0.03 | Potential multilayer/polymer formation |

| OTS Monolayer (Reference) | Optimized solution deposition | 2.5 ± 0.1 | 1.47 ± 0.02 | Dense, well-ordered monolayer |

Optical Microscopy for Film Homogeneity and Defect Mapping

While ellipsometry provides averaged information about the film properties over the area of the measurement spot, optical microscopy offers a direct visual assessment of the film's spatial homogeneity and allows for the identification of macroscopic and microscopic defects. mobt3ath.com Using techniques such as bright-field, dark-field, or differential interference contrast (DIC), it is possible to map out variations in the film quality across a large area of the substrate.

For HDFS-derived films, optical microscopy is invaluable for detecting common defects that can arise during the self-assembly process. These defects can include:

Aggregates: Clumps of polymerized silane (B1218182) molecules that form in solution or on the surface, appearing as distinct bright or dark spots. These are often more prevalent when the water content in the solvent is not carefully controlled. researchgate.net

Pinholes: Small regions where the monolayer has failed to form, exposing the underlying substrate.

Domains and Boundaries: In some cases, the monolayer may form in distinct domains with different molecular orientations. The boundaries between these domains can be visualized with sensitive microscopy techniques.

Scratches or Contamination: Physical damage to the film or the presence of particulate contaminants on the surface are easily identified.